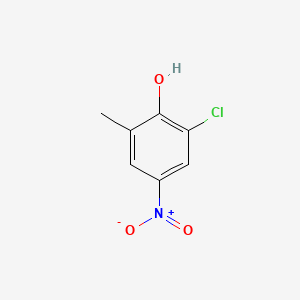

2-Chloro-6-methyl-4-nitrophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORZLRSUPBWADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961389 | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-84-5 | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 6-chloro-4-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Degradation and Environmental Transformation Mechanisms of 2 Chloro 6 Methyl 4 Nitrophenol

Microbial Biodegradation Pathways

The microbial breakdown of 2-Chloro-6-methyl-4-nitrophenol is a crucial process in its environmental fate. This process is primarily carried out by specialized microorganisms that can utilize this xenobiotic compound as a source of carbon, nitrogen, and energy.

Aerobic and Anaerobic Catabolism by Specialized Microbial Strains

The breakdown of chlorinated nitrophenols, including this compound, by microorganisms can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. However, aerobic degradation pathways are more commonly reported and extensively studied. acs.org

Under aerobic conditions, bacteria initiate the degradation by either removing the nitro group (denitration) or the chloro group (dehalogenation). nih.gov The initial attack often involves monooxygenase or dioxygenase enzymes that incorporate oxygen atoms into the aromatic ring, making it more susceptible to subsequent enzymatic reactions. nih.govnih.gov This oxidative approach is a common strategy employed by various bacterial strains to detoxify and metabolize these recalcitrant compounds. nih.gov

Anaerobic degradation of chlorinated phenols is also a known process, often involving reductive dehalogenation where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov While less frequently documented for this compound specifically, anaerobic metabolism of similar compounds suggests that it can be a viable pathway in anoxic environments. nih.gov

Identification and Characterization of Key Microbial Decomposers (e.g., Burkholderia sp., Rhodococcus sp., Cupriavidus sp.)

Several bacterial strains have been identified and characterized for their ability to degrade 2-Chloro-4-nitrophenol (B164951) (a closely related compound, often used as a model for substituted nitrophenols). These microorganisms are typically isolated from contaminated soils and industrial effluents, indicating their adaptation to such environments. acs.orgnih.gov

Burkholderia sp.: Strains of Burkholderia, such as RKJ 800 and SJ98, have been shown to utilize 2-chloro-4-nitrophenol as a sole source of carbon and energy. nih.govnih.govresearchgate.net These Gram-negative bacteria exhibit diverse metabolic strategies for degrading this compound. nih.gov

Rhodococcus sp.: Rhodococcus imtechensis strain RKJ300, a Gram-positive bacterium, is capable of degrading 2-chloro-4-nitrophenol. acs.orgnih.govresearchgate.net Rhodococcus species are known for their broad metabolic capabilities, including the degradation of various xenobiotic compounds. researchgate.net A newly isolated Rhodococcus sp. strain 21391 has also demonstrated the ability to degrade 2-chloro-4-nitrophenol. nih.gov

Cupriavidus sp.: Cupriavidus sp. strain CNP-8 is another key degrader, capable of utilizing 2-chloro-4-nitrophenol as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net This strain has also been shown to degrade other halogenated nitrophenols. nih.govfrontiersin.org

Other bacteria, such as Arthrobacter nitrophenolicus SJCon, have also been identified as effective degraders of 2-chloro-4-nitrophenol. nih.govnih.gov

Elucidation of Enzymatic Reactions and Molecular Mechanisms (e.g., dehalogenation, denitration, ring cleavage via monooxygenases and dioxygenases)

The microbial degradation of this compound involves a series of enzymatic reactions that systematically dismantle the molecule. The key mechanisms include dehalogenation, denitration, and aromatic ring cleavage.

Dehalogenation and Denitration: The initial steps in the degradation pathway often involve the removal of the nitro and chloro substituents from the aromatic ring. This can occur through different mechanisms:

Oxidative Denitration: Monooxygenase enzymes can catalyze the hydroxylation of the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For instance, in Burkholderia sp. RKJ 800, a CNP-4-monooxygenase initiates the degradation by oxidatively removing the nitrite ion. nih.gov

Reductive Dehalogenation: In some bacteria, a reductive dehalogenase can remove the chlorine atom. For example, Burkholderia sp. SJ98 initiates the degradation of 2-chloro-4-nitrophenol via reductive dehalogenation. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of the chlorine atom with a hydroxyl group from water.

Ring Cleavage: Following the removal of the substituents, the aromatic ring is cleaved by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the opening of the ring. nih.gov

Intradiol and Extradiol Cleavage: Depending on the position of the enzymatic attack relative to the hydroxyl groups on the ring, the cleavage can be classified as intradiol or extradiol.

Key Enzymes: Enzymes such as hydroquinone (B1673460) dioxygenase and benzenetriol dioxygenase are crucial for ring cleavage. nih.gov For example, in Burkholderia sp. RKJ 800, a manganese-dependent hydroquinone dioxygenase catalyzes the ring cleavage of hydroquinone. nih.gov

The table below summarizes the key enzymes involved in the degradation of 2-chloro-4-nitrophenol by different microbial strains.

| Microbial Strain | Key Enzymes | Function |

| Burkholderia sp. RKJ 800 | CNP-4-monooxygenase, CHQ dehalogenase, HQ dioxygenase | Oxidative denitration, dehalogenation, ring cleavage |

| Burkholderia sp. SJ98 | Reductive dehalogenase, PNP-2-monooxygenase, 4-nitrocatechol-4-monooxygenase, benzenetriol dioxygenase | Reductive dehalogenation, subsequent oxygenation and ring cleavage |

| Rhodococcus imtechensis RKJ300 | Two-component para-nitrophenol monooxygenase | Initiates a novel degradation pathway |

| Cupriavidus sp. CNP-8 | FAD-dependent two-component monooxygenase (HnpAB) | Converts 2,6-dichloro-4-nitrophenol (B181596) to 6-chlorohydroxyquinol |

| Arthrobacter sp. SJCon | CHQ dioxygenase | Cleavage of chlorohydroquinone (B41787) |

Metabolic Intermediates and Product Identification (e.g., chlorohydroquinone, hydroquinone, phenolic cleavage products)

The stepwise degradation of this compound results in the formation of various metabolic intermediates before the molecule is completely mineralized. The identification of these intermediates is crucial for elucidating the degradation pathway.

In the degradation of the related compound 2-chloro-4-nitrophenol, several key intermediates have been identified:

Chlorohydroquinone (CHQ): This is a common intermediate formed after the initial oxidative denitration of 2-chloro-4-nitrophenol. acs.orgnih.govnih.gov It has been detected in the degradation pathways of Burkholderia sp. RKJ 800, Rhodococcus imtechensis RKJ300, and Arthrobacter sp. SJCon. acs.orgnih.govnih.gov

Hydroquinone (HQ): Following the formation of chlorohydroquinone, a dehalogenase enzyme can remove the chlorine atom to produce hydroquinone. acs.orgnih.gov This intermediate has been identified in the metabolic pathways of Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300. acs.orgnih.gov

Hydroxyquinol (1,2,4-benzenetriol): In an alternative pathway observed in Cupriavidus sp. strain CNP-8, 2-chloro-4-nitrophenol is degraded via hydroxyquinol as the ring-cleavage substrate. researchgate.net

Phenolic Cleavage Products: After the aromatic ring is opened, various aliphatic acids are formed. For instance, the cleavage of chlorohydroquinone by CHQ dioxygenase in Arthrobacter sp. SJCon is suggested to produce maleylacetate. nih.gov The ring cleavage of hydroquinone in Burkholderia sp. RKJ 800 leads to the formation of γ-hydroxymuconic semialdehyde. nih.gov These products are then further metabolized and enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The following table outlines the major metabolic intermediates identified in the degradation of 2-chloro-4-nitrophenol by different bacteria.

| Bacterial Strain | Initial Compound | Metabolic Intermediates |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone, γ-hydroxymuconic semialdehyde |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone |

| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Maleylacetate |

| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol | 4-Nitrophenol (B140041), 4-Nitrocatechol, 1,2,4-Benzenetriol |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Hydroxyquinol |

Genetic and Genomic Basis of Microbial Degradation Potential

The ability of microorganisms to degrade this compound is encoded in their genetic material. The genes responsible for the synthesis of the degradative enzymes are often organized in clusters on the bacterial chromosome or on plasmids. frontiersin.orgnih.gov

Gene Clusters: In Burkholderia sp. strain SJ98, the pnp gene cluster, responsible for para-nitrophenol catabolism, is also involved in the degradation of 2-chloro-4-nitrophenol. nih.govnih.gov This cluster includes genes encoding a PNP 4-monooxygenase (pnpA) and a 1,4-benzoquinone (B44022) reductase (pnpB). nih.gov Similarly, in Cupriavidus sp. CNP-8, the hnp gene cluster is involved in the catabolism of 2,6-dichloro-4-nitrophenol. nih.gov

Inducible Gene Expression: The expression of these degradative genes is often inducible, meaning they are only transcribed in the presence of the target compound or a related molecule. nih.govnih.gov For example, in Burkholderia sp. SJ98, the genes for 2-chloro-4-nitrophenol catabolism are induced by either 2-chloro-4-nitrophenol or para-nitrophenol. nih.gov

Genetic Engineering: Understanding the genetic basis of degradation opens up possibilities for genetic engineering. For instance, a genetically engineered bacterium, Pseudomonas sp. N31, was constructed to mineralize 4-chloro-2-nitrophenol (B165678). nih.govnih.gov

Evolutionary Origin: Phylogenetic analysis of the gene clusters can provide insights into their evolutionary origins. For example, the hnp gene cluster in Cupriavidus sp. CNP-8 appears to have originated from gene clusters involved in the catabolism of chlorophenols rather than nitrophenols. nih.gov

Biokinetic Modeling of this compound Degradation

Biokinetic modeling is used to describe the rate of microbial degradation of this compound and to understand the influence of various factors, such as substrate concentration.

Different kinetic models can be applied to describe the degradation process. A commonly used model is the Haldane substrate inhibition model , which accounts for the inhibitory effect of the substrate at high concentrations. nih.gov

For example, the biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. strain CNP-8 was found to follow the Haldane model. nih.gov The kinetic parameters determined were:

Maximum specific growth rate (μmax): 0.148 per hour

Half-saturation constant (Ks): 0.022 mM

Substrate inhibition constant (Ki): 0.72 mM

Similarly, the degradation of 2,6-dichloro-4-nitrophenol by the same strain also followed Haldane kinetics, but with different parameters, indicating that the degree of chlorination affects the degradation rate. nih.govsemanticscholar.org

The table below presents a comparison of the kinetic parameters for the degradation of different chlorinated nitrophenols by Cupriavidus sp. CNP-8.

| Compound | Maximum Specific Growth Rate (μmax) (h⁻¹) | Half-Saturation Constant (Ks) (mM) | Inhibition Constant (Ki) (mM) |

| 2-Chloro-4-nitrophenol | 0.148 | 0.022 | 0.72 |

| 2,6-Dichloro-4-nitrophenol | 0.124 | 0.038 | 0.42 |

These kinetic models are essential for predicting the fate of this compound in the environment and for designing effective bioremediation strategies.

Advanced Oxidation Processes (AOPs) for Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are particularly effective for the degradation of persistent organic pollutants like this compound.

Photocatalytic Degradation Using Semiconductor Materials (e.g., TiO₂, BiOCl nanosheets)

Photocatalysis using semiconductor materials is a prominent AOP for the degradation of organic pollutants. Materials like titanium dioxide (TiO₂) and bismuth oxychloride (BiOCl) are activated by light to generate reactive species that break down complex organic molecules.

The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs in the semiconductor material upon light irradiation. These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to produce highly reactive species. The primary reactive species are hydroxyl radicals (·OH) and superoxide (B77818) anion radicals (O₂·⁻). nih.gov

These radicals are powerful oxidizing agents that can non-selectively attack the this compound molecules. The reaction pathways can involve hydroxylation of the aromatic ring, cleavage of the C-Cl bond, reduction of the nitro group, and eventual ring opening, leading to the mineralization of the compound into simpler inorganic substances like CO₂, H₂O, and mineral acids.

The efficiency of photocatalysts like TiO₂ can be significantly enhanced through doping with other elements or surface modifications. For instance, co-doping TiO₂ with carbon and nitrogen has been shown to improve its photocatalytic activity for the degradation of nitrophenols under simulated sunlight. frontiersin.orgnih.gov This enhancement is attributed to a larger surface area, increased pore volume, and synergistic effects of the dopants that improve light absorption and charge separation. frontiersin.orgnih.gov

Similarly, modifying Bi₂MoO₆ with plasmonic silver and creating surface oxygen vacancies has demonstrated a remarkable increase in the photocatalytic degradation of nitrophenols under visible light. nih.gov This synergistic effect enhances visible light response and facilitates charge separation, leading to higher degradation rates. nih.gov

The efficiency of the photocatalytic degradation process is influenced by several operational parameters. Optimizing these parameters is crucial for achieving maximum degradation of this compound.

| Parameter | Effect on Degradation | Optimal Conditions (General) |

| Catalyst Loading | Increases with loading up to a certain point, then decreases due to light scattering and agglomeration. | Varies depending on the specific catalyst and reactor geometry. |

| Light Intensity | Higher intensity generally leads to a higher rate of electron-hole pair generation and thus faster degradation, up to a saturation point. | Dependent on the photoreactor design and catalyst properties. |

| pH | Affects the surface charge of the catalyst and the speciation of the target pollutant. | Often, acidic or near-neutral pH is favorable for the degradation of nitrophenolic compounds. eeer.org |

| Oxidant Dosage | The presence of additional oxidants like hydrogen peroxide can enhance the generation of hydroxyl radicals, but an excess can have a scavenging effect. | Requires careful optimization to maximize efficiency. |

Interactive Data Table: Optimization of Photoreaction Parameters (This is a conceptual table; specific values would require experimental data for this compound)

No specific interactive data table could be generated from the search results for this compound. The table above provides a general framework for the parameters that would be considered in such an optimization study.

Photo-Fenton and Fenton-like Processes

The Photo-Fenton process is another powerful AOP that utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of light to generate hydroxyl radicals. This process is highly effective for the degradation of various organic pollutants.

Studies on similar compounds like 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol have shown that the photo-Fenton process can achieve nearly 100% degradation, significantly more than the conventional Fenton process (around 70%). researchgate.net The presence of sunlight enhances the generation of hydroxyl radicals, leading to more efficient degradation. researchgate.net The major drawback of the Fenton process is its limitation to acidic pH, typically around pH 3. eeer.orgresearchgate.net

Heterogeneous photo-Fenton-like catalysts, such as mesoporous Cu/Al₂O₃-MCM-41 nanocomposites, have been developed to overcome some of the limitations of the homogeneous Fenton process. researchgate.net

Electrochemical and Electro-Microbiological Degradation Approaches (e.g., microbial electrolysis cells, cathodic reduction)

Electrochemical and electro-microbiological methods offer promising alternatives for the degradation of chlorinated nitrophenols. Microbial electrolysis cells (MECs) have been successfully used to study the degradation of compounds like 2-chloro-4-nitrophenol. eeer.org

In an MEC, the application of a small voltage enhances the activity of electro-microorganisms, which can then effectively degrade the pollutant. eeer.org The degradation can occur through various pathways, including reduction, dechlorination, and denitrification, ultimately leading to mineralization. eeer.org For instance, at an applied voltage of 0.5 V, the degradation efficiency of 2-chloro-4-nitrophenol reached over 92% within 36 hours. eeer.org The degradation process involves the formation of intermediates such as 2-chloro-4-aminophenol and 4-aminophenol. eeer.org

The presence of other easily degradable organic substances can sometimes hinder the degradation of the target pollutant in the cathode compartment. eeer.org

Ozone and UV/Chlorine-Based Oxidation Processes

Advanced oxidation processes (AOPs) are a key technology for the removal of recalcitrant organic pollutants from water. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down complex molecules.

During the UV/chlorine process, the photolysis of hypochlorous acid (HOCl) generates both hydroxyl radicals (•OH) and chlorine radicals (Cl•), which are potent oxidizing agents. mdpi.commdpi.com Studies on related nitrophenol compounds have shown that these radicals play a crucial role in their degradation. mdpi.comnih.gov While specific data for this compound is limited, the presence of the electron-withdrawing nitro group and the chlorine atom, along with the electron-donating methyl group, suggests a complex reactivity towards these radicals.

Formation of Chlorinated and Nitrated Byproducts

The treatment of nitrophenols with UV/chlorine processes is known to produce a variety of byproducts, including chlorinated and nitrated derivatives. For instance, the degradation of 4-nitrophenol in a UV/HOCl system has been shown to yield 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.commdpi.com Additionally, dinitrated products such as 2,4-dinitrophenol (B41442) and 2-chloro-4,6-dinitrophenol (B1583033) have been identified, indicating that both chlorination and nitration reactions can occur. mdpi.com

It is plausible that the oxidation of this compound would follow similar pathways, potentially leading to the formation of dichlorinated or further nitrated species. The position of the methyl group is expected to influence the regioselectivity of these reactions.

Transformation Pathways under Chlorination Conditions

Under chlorination conditions without UV irradiation, the transformation of nitrophenols primarily proceeds through electrophilic substitution. nih.gov For 4-nitrophenol, this leads to the sequential formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.commdpi.comnih.gov The rate and extent of these reactions are influenced by factors such as pH and the concentration of the chlorinating agent.

In the case of this compound, the existing chlorine and methyl groups on the aromatic ring will direct further electrophilic substitution. The transformation pathways would likely involve the addition of more chlorine atoms to the ring, with the specific isomers formed being dependent on the directing effects of the substituents.

Abiotic Environmental Transformation Pathways

Beyond engineered treatment systems, this compound can undergo transformation in the natural environment through various abiotic processes. These pathways are primarily driven by sunlight and the presence of naturally occurring reactive species.

Photolytic and Photosensitized Degradation in Aqueous Media

Direct photolysis, where a molecule absorbs light and undergoes a chemical change, is a potential degradation pathway for many aromatic compounds. Nitrophenols are known to be susceptible to photolysis. For example, the irradiation of nitrophenols in aqueous solutions can lead to the formation of HONO and NO2− ions.

Chemical Reactions with Environmental Radicals and Oxidants

In the environment, various radicals and oxidants, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and sulfate (B86663) radicals (SO4•-), play a significant role in the transformation of organic pollutants. Hydroxyl radicals, often referred to as the "detergent" of the atmosphere and aquatic systems, react rapidly with most organic molecules. copernicus.org

The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from substituent groups. osti.gov For this compound, reaction with •OH could lead to the formation of hydroxylated byproducts. The rate of this reaction would be influenced by the presence of both activating (methyl) and deactivating (chloro, nitro) groups on the aromatic ring.

Photonitration Mechanisms and Byproduct Formation (e.g., involvement of nitrogen dioxide radicals)

Photonitration is a process where a nitro group is introduced into an aromatic molecule under the influence of light. This process is particularly relevant in environments containing nitrate or nitrite, which can photolyze to produce nitrogen dioxide radicals (•NO2). nih.gov

The reaction of phenols with •NO2 is a key step in their photonitration. nih.gov Theoretical and experimental studies on phenol (B47542) and chlorophenols have shown that the reaction likely proceeds through the formation of a phenoxy radical intermediate. unito.it The subsequent reaction with •NO2 leads to the formation of nitrophenols. nih.gov

For this compound, which already contains a nitro group, photonitration could lead to the formation of dinitrophenol derivatives. For example, the photodegradation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) leads to the formation of 4-chloro-2-methylphenol (B52076), which can then be photonitrated to 4-chloro-2-methyl-6-nitrophenol. nih.gov This indicates that similar structures are susceptible to photonitration. The reaction mechanism is expected to involve the nitrogen dioxide radical, and the resulting byproducts would depend on the reaction conditions and the electronic properties of the substituted phenol.

Characterization of Environmental Persistence and Fate

The environmental persistence and fate of this compound are determined by a combination of biotic and abiotic degradation processes. While specific data on this compound is limited in scientific literature, the environmental behavior of related chlorinated nitrophenols provides significant insights into its likely persistence and transformation pathways in various environmental compartments.

The primary processes governing the fate of nitrophenols in the environment include biodegradation in soil and water, and photolysis in near-surface water and the atmosphere. cdc.gov The presence and position of the chloro and methyl groups on the aromatic ring of this compound are expected to influence its susceptibility to these degradation mechanisms.

Biodegradation:

Microbial degradation is a key factor in the environmental attenuation of chlorinated nitrophenols. Studies on the closely related compound, 2-chloro-4-nitrophenol (2C4NP), have identified several bacterial strains capable of utilizing it as a sole source of carbon and energy. These findings suggest that similar microbial degradation pathways may exist for this compound.

For instance, bacterial strains such as Burkholderia sp. RKJ 800, Rhodococcus imtechensis RKJ300, and Arthrobacter sp. SJCon have been shown to degrade 2C4NP under aerobic conditions. nih.govacs.orgnih.gov The degradation process typically involves the initial release of nitrite and chloride ions. nih.govacs.org Common metabolites identified in the degradation pathways of 2C4NP include chlorohydroquinone (CHQ) and hydroquinone (HQ). nih.govacs.org

In laboratory-scale soil microcosm studies, bacterial strains have demonstrated the ability to effectively remediate soil contaminated with 2C4NP. nih.govacs.org For example, Burkholderia sp. RKJ 800 was found to be a suitable candidate for the bioremediation of 2C4NP contaminated sites. nih.gov Similarly, Rhodococcus imtechensis RKJ300 has shown applicability for in situ bioremediation. acs.org The persistence of these augmented bacterial strains in soil microcosms has been observed to be fairly stable. acs.org

The structure of the nitrophenol molecule significantly impacts its biodegradability. For example, the presence of an additional chlorine atom, as in 2,6-dichloro-4-nitrophenol, increases its resistance to microbial degradation compared to monochlorinated nitrophenols. semanticscholar.org This suggests that the specific substitution pattern on the aromatic ring of this compound will be a critical factor in its environmental persistence.

Interactive Data Table: Microbial Degradation of Related Chlorinated Nitrophenols

| Bacterial Strain | Degraded Compound | Key Degradation Steps & Metabolites | Reference |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (2C4NP) | Utilized as sole carbon and energy source; Stoichiometric release of nitrite and chloride ions; Formation of chlorohydroquinone (CHQ) and hydroquinone (HQ). | nih.gov |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol (2C4NP) | Utilized as sole carbon and energy source; Nitrite release followed by stoichiometric elimination of chloride ions; Intermediates include chlorohydroquinone and hydroquinone. | acs.org |

| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol (2C4NP) | Utilized as sole carbon and energy source; Stoichiometric release of nitrite and chloride ions; Formation of chlorohydroquinone (CHQ) which is further cleaved to maleylacetate. | nih.gov |

| Cupriavidus sp. CNP-8 | 2,6-Dichloro-4-nitrophenol (2,6-DCNP) | Complete degradation within 35 hours; Involves oxidative denitration with accumulation of nitrite and chlorine ions. | semanticscholar.org |

Abiotic Degradation and Environmental Half-life:

In addition to biodegradation, abiotic processes such as photolysis contribute to the transformation of nitrophenols in the environment. For nitrophenols in general, photolysis is a more significant fate process in near-surface waters where sunlight penetration is maximal. cdc.gov

The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov In aquatic environments, the half-life can vary significantly, ranging from one to eight days in freshwater and from 13 to 139 days in seawater. cdc.gov In soil, biodegradation is considered the most important fate process. The half-life of 4-nitrophenol in topsoil under aerobic conditions is approximately one to three days, while for 2-nitrophenol (B165410) it is about 12 days. cdc.gov It is important to note that these values are for related, non-methylated nitrophenols and may differ for this compound.

Interactive Data Table: Estimated Environmental Half-life of Related Nitrophenols

| Environmental Compartment | Compound | Estimated Half-life | Conditions | Reference |

| Atmosphere | Nitrophenols (general) | 3 - 18 days | - | cdc.gov |

| Freshwater | Nitrophenols (general) | 1 - 8 days | - | cdc.gov |

| Seawater | Nitrophenols (general) | 13 - 139 days | - | cdc.gov |

| Topsoil | 4-Nitrophenol | 1 - 3 days | Aerobic | cdc.gov |

| Topsoil | 4-Nitrophenol | ~14 days | Anaerobic | cdc.gov |

| Topsoil | 2-Nitrophenol | ~12 days | Aerobic | cdc.gov |

| Subsoil | 4-Nitrophenol | ~40 days | Aerobic | cdc.gov |

Advanced Spectroscopic and Analytical Techniques for Research on 2 Chloro 6 Methyl 4 Nitrophenol and Its Transformation Products

Chromatographic Separation Methods for Compound Identification and Quantification

Chromatographic techniques are essential for separating 2-Chloro-6-methyl-4-nitrophenol from complex mixtures and quantifying its presence. These methods are also crucial for identifying its various transformation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. nih.govnih.gov An isocratic ion-pair reversed-phase HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of related compounds like 4-nitrophenol (B140041) (PNP) and its metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S), in complex biological matrices such as rat bile. nih.gov In a typical application, chromatographic separation is achieved on a C18 column. nih.gov

A common mobile phase consists of a mixture of methanol (B129727) and a buffer, such as 0.01 M citrate (B86180) buffer at a pH of 6.2, in a 47:53 (v/v) ratio, often containing an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBAB) at a concentration of 0.03 M. nih.gov The flow rate is generally maintained at 1.0 ml/min, with detection performed at a wavelength of 290 nm, which is optimal for the simultaneous detection of the parent compound and its conjugated metabolites. nih.gov This method has demonstrated good reproducibility for both retention times and peak areas. nih.gov For the analysis of a transformation product, 2-Amino-6-chloro-4-nitrophenol hydrochloride, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been employed. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. sielc.com

Table 1: HPLC Parameters for Analysis of Related Nitrophenols

| Parameter | Value |

| Column | C18 nih.gov |

| Mobile Phase | Methanol-0.01 M citrate buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection | UV-Vis at 290 nm nih.gov |

| Internal Standard | 4-ethylphenol (ETP) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound, particularly after a derivatization step to improve volatility and chromatographic behavior. researchgate.net While underivatized nitrophenols can exhibit poor peak shape and sensitivity due to interactions with the GC column, derivatization with agents like trimethylsilyldiazomethane (B103560) can yield sharp, well-defined peaks with significantly lower detection limits. nih.gov

An analytical procedure involving stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS has been developed for the determination of various nitrophenols in environmental samples. um.es A typical GC-MS analysis is performed on a fused silica (B1680970) capillary column, such as a TG-5MS (30 m, 0.251 mm, 0.1 mm film thickness). nih.gov The mass spectrometer is often operated in electron-impact (EI) mode at 70 eV, with quantification performed in the selected ion monitoring (SIM) mode to enhance detection limits. um.es

Table 2: GC-MS Parameters for Nitrophenol Analysis

| Parameter | Value |

| Column | TG-5MS fused silica capillary column (30 m, 0.251 mm, 0.1 mm film thickness) nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV um.es |

| Detection Mode | Selected Ion Monitoring (SIM) um.es |

| Derivatization Agent | Trimethylsilyldiazomethane nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of this compound and its transformation products, particularly in complex matrices. nih.gov This technique combines the high separation efficiency of UPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple analytes in a single run, significantly reducing analysis time. nih.gov

For instance, a multiplex UPLC-MS/MS assay can quantify various compounds in plasma within a short analytical run. nih.gov The system typically utilizes electrospray ionization (ESI) in positive or negative mode, depending on the analytes. nih.govnih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode for quantitative analysis, providing high selectivity and sensitivity. nih.gov The development of UPLC-MS/MS methods for a wide range of compounds, including pesticides and metabolites, highlights its versatility and power in analytical chemistry. nih.govexlibrisgroup.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis and monitoring of reactions involving this compound. ukessays.com It is particularly useful for separating isomers and monitoring the progress of a chemical synthesis. ukessays.com The separation on a TLC plate is based on the differential affinities of the compounds for the stationary phase (e.g., silica gel) and the mobile phase. ukessays.com

For nitrophenols, the polarity of the molecule plays a significant role in its retention factor (Rf) value. ukessays.com For example, in the separation of nitrophenol isomers, the less polar ortho-isomer travels further up the plate (higher Rf value) compared to the more polar para-isomer, which adheres more strongly to the polar silica gel. ukessays.com A mixture of hexane (B92381) and ethyl acetate (B1210297) is a commonly used solvent system for the TLC analysis of such compounds. bartleby.com Visualization of the spots on the TLC plate is often achieved using UV light. merckmillipore.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure of this compound. nih.govacs.org ¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another. rsc.org For substituted phenols, the chemical shifts (δ) of the aromatic protons are influenced by the nature and position of the substituents on the ring. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms in the aromatic ring are also affected by the substituents. For instance, spectral data for related compounds like 2-chloro-4-nitrophenol (B164951) shows distinct signals for each carbon atom in the molecule. spectrabase.comchemicalbook.com NMR spectra are typically recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. acs.orgrsc.org

Table 3: Spectroscopic Data for Related Compounds

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 4-Chlorophenol | 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) rsc.org | 154.2, 129.4, 125.5, 116.6 rsc.org |

| 4-Methylphenol | 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H) rsc.org | 155.7, 132.2, 130.3, 116.3, 21.4 rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. In the context of this compound and its related compounds, FTIR provides valuable information for structural elucidation and for monitoring chemical transformations.

The FTIR spectrum of a related compound, 2,4-dichloro-6-nitrophenol, displays characteristic absorption bands that can be correlated to specific vibrational modes of its functional groups. For instance, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear around 1580 cm⁻¹ and 1496 cm⁻¹, respectively. For this compound, the presence of the nitro group would be expected in a similar region, around 1520 cm⁻¹. The amino group (-NH₂) in transformation products like 2-Amino-4-chloro-6-nitrophenol would be indicated by characteristic stretches near 3400 cm⁻¹.

A known FTIR spectrum for this compound was obtained using a KBr wafer technique. nih.gov This method involves dispersing the solid sample in potassium bromide powder and pressing it into a thin, transparent pellet for analysis. Additionally, a vapor phase IR spectrum has been recorded, which provides information about the compound in its gaseous state. nih.gov The NIST Chemistry WebBook also lists the availability of IR spectral data for the related compound, 2-chloro-4-nitrophenol. nist.gov

The analysis of these spectra allows researchers to confirm the presence of key functional groups such as O-H (hydroxyl), C-H (methyl), C=C (aromatic ring), C-Cl (chloro), and N-O (nitro) bonds, thereby verifying the molecular structure of the parent compound and identifying changes that occur during its transformation.

Interactive Data Table: Characteristic FTIR Peaks for Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Context |

| Nitro (NO₂) | Asymmetric Stretch | ~1580 | 2,4-dichloro-6-nitrophenol |

| Nitro (NO₂) | Symmetric Stretch | ~1496 | 2,4-dichloro-6-nitrophenol |

| Nitro (NO₂) | Stretch | ~1520 | 2-Amino-4-chloro-6-nitrophenol |

| Amino (NH₂) | Stretch | ~3400 | 2-Amino-4-chloro-6-nitrophenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound and its transformation products, UV-Vis spectroscopy is instrumental in monitoring reaction kinetics, determining concentrations, and providing insights into electronic transitions within the molecules.

The UV-Vis spectrum of a compound is dependent on its chemical structure and the pH of the solution. For instance, 4-nitrophenol in an aqueous solution exhibits an absorption peak at around 318 nm. researchgate.net However, upon the addition of a base like NaBH₄, this peak shifts to approximately 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net This pH-dependent shift is a key characteristic of nitrophenols, with the acidic form absorbing at a lower wavelength (around 320 nm) and the alkaline (phenolate) form absorbing at a higher wavelength (around 400 nm). researchgate.net

In studies involving the degradation of nitrophenols, UV-Vis spectroscopy is a primary tool for monitoring the reaction progress. For example, during the degradation of 4-nitrophenol, a decrease in the absorbance at its characteristic wavelength is observed over time. researchgate.netmetrohm.com In spectroelectrochemical studies of 4-nitrophenol, two absorption bands at 320 nm and 400 nm were observed, corresponding to the consumption of 4-nitrophenol and the generation of degradation products, respectively. metrohm.com

The analysis of 2-chloro-4-nitrophenol (2C4NP) and its degradation can also be performed using UV-Vis spectroscopy. eeer.org The NIST Chemistry WebBook and SpectraBase provide access to UV-Vis spectral data for 2-chloro-4-nitrophenol. nist.govspectrabase.com These reference spectra are crucial for the qualitative and quantitative analysis of this compound in various matrices.

Interactive Data Table: UV-Vis Absorption Maxima for Nitrophenols and Related Compounds

| Compound | Condition | Wavelength (λmax) | Reference |

| 4-nitrophenol | Aqueous solution | 318 nm | researchgate.net |

| 4-nitrophenolate ion | Alkaline solution (with NaBH₄) | 400 nm | researchgate.netresearchgate.net |

| 4-nitrophenol | Acidic medium | ~320 nm | researchgate.net |

| 4-nitrophenolate ion | Alkaline medium | ~400 nm | researchgate.net |

| 4-nitrophenol degradation | Consumption of 4-NP | 320 nm | metrohm.com |

| 4-nitrophenol degradation | Generation of products | 400 nm | metrohm.com |

Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its transformation products. When coupled with liquid chromatography (LC), as in LC-MS/MS, it allows for the separation, identification, and quantification of individual components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. measurlabs.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing complex samples containing the parent compound and its various degradation or reaction products. researchgate.net This technique is particularly useful for monitoring the transformation of this compound, as it can separate and identify intermediates and final products. For instance, in the study of the degradation of 2-chloro-4-nitrophenol (2C4NP), LC-MS/MS was used to identify a range of intermediate products, including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol (B165306), providing insight into the degradation pathways. eeer.org The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of target compounds. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the unambiguous identification of compounds by providing very precise mass-to-charge ratio (m/z) measurements, typically to four or six decimal places. measurlabs.com This high mass accuracy allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental compositions). chromatographyonline.com HRMS is crucial for confirming the elemental formula of this compound and its transformation products. researchgate.net Techniques like LC-HRMS combine the separation power of liquid chromatography with the high accuracy of HRMS, enabling the identification and quantification of analytes with great sensitivity. measurlabs.comfda.gov

Spectral databases, such as PubChem, provide computed mass spectrometry data, including the exact mass of this compound (187.0036207 Da). nih.gov The availability of predicted LC-MS/MS spectra can also serve as a guide for identifying the compound and its fragments. foodb.ca

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | nih.gov |

| Molecular Weight | 187.58 g/mol | nih.gov |

| Exact Mass | 187.0036207 Da | nih.gov |

Other Advanced Analytical Methodologies

Powder X-ray Diffraction (PXRD) for Solid-State Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice. For a solid compound like this compound, which can exist as a powder, PXRD is essential for identifying its crystalline form (polymorph) and determining its purity. youtube.com

The diffraction pattern generated by PXRD is unique to a specific crystalline structure, acting as a "fingerprint" for the compound. youtube.com This allows for the differentiation between various polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. The analysis involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. youtube.com

While specific PXRD data for this compound is not detailed in the provided search results, the technique's applicability is clear. It would be used to confirm the solid-state structure of the synthesized or isolated compound, ensuring consistency between batches and identifying any potential polymorphic variations that could arise during its production or as a result of transformation processes. The NIST Chemistry WebBook provides phase change data for the related compound 2-chloro-4-nitrophenol, which complements the understanding of its solid-state behavior. nist.gov

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry)

Electrochemical analytical methods, such as cyclic voltammetry, are employed to study the redox behavior of chemical compounds. These techniques are particularly valuable for investigating the degradation and transformation of electroactive species like this compound.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound and the kinetics of the electron transfer reactions.

In the context of nitrophenols, electrochemical methods are used to monitor their degradation. For example, the electrochemical degradation of 4-nitrophenol has been studied by applying a potential and monitoring the changes in the solution. metrohm.com The combination of electrochemistry with UV/Vis spectroscopy in a single experiment allows for the simultaneous monitoring of the electrochemical signal and the spectral changes, providing a comprehensive understanding of the degradation process. metrohm.com The study of the cathodic reduction of 2-chloro-4-nitrophenol in a microbial electrolysis cell demonstrates the use of electrochemical techniques to understand its degradation mechanism. eeer.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, chlorine, etc.) present in the sample. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula of this compound is C₇H₆ClNO₃. nih.gov Elemental analysis would be used to experimentally confirm the mass percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen in a purified sample. These experimental values are then compared with the theoretically calculated percentages based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct identification of the compound.

While specific elemental analysis data for this compound is not provided in the search results, it is a standard characterization technique that would be employed in its synthesis and analysis. For instance, in the characterization of related compounds, elemental analysis is a key component of the data package to confirm the structure.

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Methyl 4 Nitrophenol

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical calculations are foundational to the theoretical investigation of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and, consequently, the geometry and properties of a molecule. For a substituted phenol (B47542) like 2-Chloro-6-methyl-4-nitrophenol, these calculations can elucidate the electronic effects of the chloro, methyl, and nitro substituents on the phenolic ring.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The B3LYP hybrid functional is a widely used method that has demonstrated reliability for organic molecules. nih.govmdpi.com

Applications of DFT for this compound would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Studies on related molecules, like 2-chlorophenol (B165306) and various nitrophenols, have successfully used DFT to compute these parameters, often showing excellent agreement with experimental data from X-ray crystallography. nih.govresearchgate.netresearchgate.net The formation of intermediates in reaction pathways, such as the 2-chlorophenol phenoxyl radical (ClPhO•), has also been supported by DFT computations. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Molecule (2-Nitrophenol) This table demonstrates the type of data obtained from DFT geometry optimization. The values are for 2-nitrophenol (B165410), calculated at the B3LYP/6-311++G** level, and show a comparison with experimental data. A similar analysis would be performed for this compound.

| Parameter | Calculated Value (DFT) | Experimental Value |

| O-H bond length (Å) | 0.999 | 0.957 |

| C-O bond length (Å) | 1.345 | 1.355 |

| C-N bond length (Å) | 1.458 | 1.472 |

| O-C-C angle (°) | 122.2 | 122.8 |

| C-C-N angle (°) | 120.3 | 119.5 |

While DFT is prevalent, other ab initio ("from the beginning") methods are also crucial. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point but neglects electron correlation, often leading to systematic errors. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to add electron correlation effects to the HF result, yielding more accurate energies and properties. nih.govacs.org

For substituted phenols, comparing results from HF, MP2, and DFT is a common strategy to assess the reliability of the computational predictions. acs.org For instance, in studying the formation and degradation of chlorinated phenols, ab initio calculations have been shown to provide accurate reaction and activation energies. nih.gov Semi-empirical methods like AM1 and PM3, which are computationally much faster, can also be used, particularly for very large systems or for initial explorations, though with lower accuracy compared to DFT or MP2. acs.org

The accuracy of any quantum mechanical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for organic molecules. nih.govresearchgate.netnih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often essential for accurately describing systems with lone pairs and anions, such as phenols and their conjugate bases. nih.govnih.gov

Validation of the chosen computational model is a critical step. This typically involves comparing the calculated results with known experimental data. For structural properties, calculated geometries can be compared against X-ray diffraction data. researchgate.net For spectroscopic properties, calculated spectra can be compared with experimental FTIR or UV-Vis spectra. nih.govlongdom.org When experimental data is unavailable, a common validation strategy is to test the methodology on a set of related compounds for which data does exist, thereby establishing the method's predictive accuracy. acs.orgnih.gov

Prediction of Molecular Descriptors and Reactivity Indices

From a single DFT or ab initio calculation, a wealth of information about a molecule's reactivity can be extracted in the form of molecular descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (E_gap) is a crucial indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.govnih.gov A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, influencing its reactivity. DFT studies on similar structures have shown that a reduced HOMO-LUMO gap can indicate potential for applications in nonlinear optics. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, MEP maps would show strong negative potential around the oxygen atoms of the nitro and hydroxyl groups, with positive potential near the hydroxyl proton. researchgate.net

The acid dissociation constant (pKa) is a critical property for phenols. Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent model. nih.govnih.gov Direct calculations can have large errors, so a common and more accurate approach involves calculating the Gibbs energy difference for a set of related phenols and creating a linear correlation with their known experimental pKa values. nih.govneliti.com This correlation can then be used to accurately predict the pKa of the target molecule. Studies show that methods using the PCM or SMD solvent models with functionals like B3LYP or M06-2X can predict pKa values for phenols with a mean absolute error of less than 0.3 pKa units. nih.govneliti.com

Table 2: Illustrative Reactivity Descriptors Calculated for a Substituted Nitrophenol This table shows examples of descriptors that can be calculated using DFT. The values are hypothetical but representative of what would be obtained for a molecule like this compound.

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -3.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Chemical reactivity, electronic transitions |

| Dipole Moment | 3.5 D | Molecular polarity |

| Predicted pKa | 6.8 | Acidity in aqueous solution |

Spectroscopic Property Simulations

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra.

Theoretical simulations of Fourier-transform infrared (FTIR) spectra are performed by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., O-H stretch, N-O stretch, C-C ring modes). Comparing the theoretical spectrum with an experimental one aids in the assignment of complex spectral bands. nih.govlongdom.org For example, in p-nitrophenol, the –OH stretching vibration appears as a broad band around 3325 cm⁻¹, while the –N=O stretching is observed near 1590 cm⁻¹. researchgate.net

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λmax) in the experimental spectrum. nih.govnih.gov For nitrophenols, the absorption spectra are characterized by π→π* transitions, and their position is sensitive to substitution and solvent effects. researchgate.netrsc.org TD-DFT calculations have been successfully used to reproduce the spectral shifts observed in substituted phenols. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using the Gauge-Including Atomic Orbital (GIAO) method, most often in conjunction with DFT. researchgate.net The calculation is performed on the optimized geometry, and the resulting chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). These calculations are invaluable for assigning signals in complex experimental NMR spectra and for confirming molecular structures. rsc.orgresearchgate.net The excellent linear correlation often found between experimental and computed chemical shifts makes this a reliable method for structural elucidation. researchgate.net

Mechanistic Modeling of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction.

The environmental degradation of pollutants like nitrophenols is an area where mechanistic modeling is highly valuable. Computational studies can map out the entire reaction pathway for degradation, for instance, by advanced oxidation processes. researchgate.net DFT calculations are used to determine the structures and energies of reactants, transition states, and products for each step. This allows researchers to identify the most energetically favorable pathway. For example, the degradation of chlorophenols can be initiated by the formation of a phenoxyl radical, a step that has been modeled and supported by DFT. nih.govresearchgate.net The subsequent reactions and intermediates leading to mineralization can be similarly modeled. nih.gov

Proton transfer is a fundamental reaction for phenols. For ortho-substituted nitrophenols, intramolecular proton transfer from the hydroxyl group to the nitro group can be a key photochemical relaxation pathway. osti.govrsc.org Computational simulations can model this process, resolving the key nuclear motions and identifying the transient species formed. For nitrophenols in general, hydrogenation can proceed via a proton-electron transfer mechanism. DFT calculations have been used to model the adsorption of the nitrophenol on a catalyst surface and to compare the energetics of different proposed mechanistic steps, helping to elucidate whether the reaction proceeds via co-adsorption of reactants or through separate proton and electron transfer steps. digitellinc.comchemrxiv.orgchemrxiv.orgacs.org

Studies on Nonlinear Optical (NLO) Response Properties

The key parameters that quantify the NLO behavior of a molecule at the microscopic level are the linear polarizability (α) and the first hyperpolarizability (β). Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining these properties.

Insights from Theoretical Studies on Nitrophenol Isomers

A foundational understanding of the NLO properties of substituted nitrophenols can be gained from comparative computational studies on its parent isomers: ortho-nitrophenol (ONP), meta-nitrophenol (MNP), and para-nitrophenol (PNP). A theoretical investigation into the linear and nonlinear optical properties of these isomers, conducted using both ab initio and DFT methods, provides valuable data for comparison. The calculated values for the dipole moment (μ), average linear polarizability (⟨α⟩), and the magnitude of the first hyperpolarizability (β_tot) are particularly insightful.

One such study calculated these properties in the gas phase using the B3LYP method with a 6-31+G(d,p) basis set. The results highlight the significant influence of the relative positions of the donor (-OH) and acceptor (-NO₂) groups on the NLO response.

Table 1: Calculated Dipole Moment (μ), Average Polarizability (⟨α⟩), and First Hyperpolarizability (β_tot) of Nitrophenol Isomers

| Compound | μ (Debye) | ⟨α⟩ (x 10⁻²⁴ esu) | β_tot (x 10⁻³⁰ esu) |

|---|---|---|---|

| o-Nitrophenol | 3.22 | 11.75 | 2.63 |

| m-Nitrophenol | 4.14 | 11.69 | 2.14 |

| p-Nitrophenol | 5.25 | 12.11 | 6.89 |

Data sourced from a theoretical study on nitrophenol isomers. The calculations were performed at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

From this data, it is evident that p-nitrophenol exhibits the largest first hyperpolarizability (β_tot). researchgate.net This is attributed to the direct alignment of the electron-donating hydroxyl group and the electron-accepting nitro group across the π-conjugated benzene (B151609) ring, which facilitates a strong intramolecular charge transfer (ICT) upon excitation. uq.edu.au This ICT is a key mechanism contributing to a high NLO response.

For this compound, the nitro group is in the para position relative to the hydroxyl group, which is analogous to the arrangement in p-nitrophenol. This suggests that the fundamental push-pull character responsible for the significant NLO response in p-nitrophenol is retained.

Influence of Chloro and Methyl Substituents

The introduction of chloro and methyl groups onto the p-nitrophenol framework will further modulate its NLO properties.

Chloro Group (-Cl): The chloro group at position 2 (ortho to the hydroxyl group) is an electron-withdrawing group due to its inductive effect, but it can also act as a weak π-donor due to its lone pairs. Its net effect on the electronic properties can be complex.

To gauge the impact of a chloro substituent, we can look at computational studies on other chloro-substituted aromatic systems. For instance, a DFT study on N-salicylidene-chloroaniline Schiff bases calculated the NLO properties of different isomers. It was found that N-salicylidene-4-chloroaniline possessed a significant first hyperpolarizability (β_tot) of 820.299 a.u. (which corresponds to approximately 7.1 x 10⁻²⁸ esu), demonstrating that chloro-substituted aromatic compounds can exhibit substantial NLO activity. researchgate.netasianpubs.org Another study on chloro-substituted benzaldehydes also highlighted their potential for NLO applications. mdpi.com

Given the strong para-orientation of the primary donor (-OH) and acceptor (-NO₂) groups, which is the dominant factor for a high NLO response, it is reasonable to predict that this compound would possess a significant first hyperpolarizability, likely comparable to or potentially even greater than that of p-nitrophenol due to the auxiliary donating effect of the methyl group. Definitive quantitative values, however, would necessitate a specific computational study on the molecule itself.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-chloro-6-methyl-4-nitrophenol, and how do reaction conditions influence yield?

- Methodology :

- Nitration and Chlorination : Nitrate 3-chloro-6-methylphenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Chlorination can be achieved via electrophilic substitution using Cl₂ gas in acetic acid .

- Hydrolysis Pathways : Analogous to 4-chloro-2-nitrophenol synthesis ( ), hydrolyze 2,5-dichloro-4-methylnitrobenzene under alkaline conditions (NaOH, 80°C). Monitor pH to prevent decomposition.

- Optimization : Use TLC or HPLC to track intermediates. Yields >70% are achievable with controlled stoichiometry and low-temperature nitration .

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodology :

- Recrystallization : Use ethanol/water (3:1 v/v) due to moderate solubility in polar solvents. The methyl group enhances solubility in oxygenated solvents (e.g., acetone) compared to unmethylated analogs .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Monitor fractions via UV-Vis (λmax ~320 nm for nitroaromatics) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.1 ppm). The methyl group appears as a singlet (δ 2.3–2.5 ppm) .

- ¹³C NMR : Nitro groups deshield adjacent carbons (C-4: δ ~145 ppm; C-2: δ ~125 ppm) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 200–202 (Cl isotope pattern) .

- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the methyl substituent influence the electronic and steric properties of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to compare charge distribution with unmethylated analogs. The methyl group increases electron density at C-6, reducing reactivity toward nucleophiles .

- Kinetic Analysis : Measure reaction rates with amines (e.g., aniline) in DMSO. Steric hindrance from the methyl group may lower k₂ by 20–30% compared to 4-chloro-2-nitrophenol .

Q. What strategies resolve contradictions in reported melting points or spectral data for nitroaromatic derivatives?

- Methodology :

- Data Reconciliation : Cross-validate melting points (expected range: 85–95°C for this compound) using DSC. Discrepancies may arise from polymorphs or impurities .

- Spectral Reproducibility : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). Solvent-induced shifts up to 0.3 ppm are common .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

- Methodology :

- Dye Synthesis : Couple with diazonium salts (e.g., aniline derivatives) under acidic conditions to form azo dyes. The methyl group enhances photostability compared to non-methylated analogs .

- Pharmaceutical Applications : Reduce the nitro group (H₂/Pd-C) to an amine for further functionalization (e.g., Mannich reactions, ).

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.